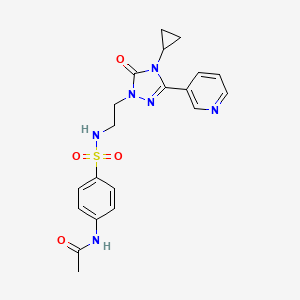

N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Beschreibung

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a cyclopropyl group, a pyridin-3-yl moiety, and a sulfamoyl ethyl chain. The triazole ring system is known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents, while the sulfamoyl group is a hallmark of sulfonamide drugs, which often target enzymes like carbonic anhydrases or dihydropteroate synthases .

Eigenschaften

IUPAC Name |

N-[4-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c1-14(27)23-16-4-8-18(9-5-16)31(29,30)22-11-12-25-20(28)26(17-6-7-17)19(24-25)15-3-2-10-21-13-15/h2-5,8-10,13,17,22H,6-7,11-12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVZWXJWMKXMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structure and Properties

The compound features a triazole ring , which is known for its biological significance. The structure includes:

- Cyclopropyl group : Contributes to the compound's unique properties.

- Pyridine ring : Enhances pharmacological activity.

- Sulfamoyl group : Imparts additional biological functions.

The molecular formula is , with a molecular weight of 354.4 g/mol.

Biological Activity Overview

The compound exhibits a broad spectrum of biological activities, including:

- Antibacterial Activity : Compounds with similar triazole structures have shown effectiveness against various bacterial strains, including resistant strains.

- Antifungal Activity : The triazole moiety is well-known for its antifungal properties.

- Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

- Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.

- Cell Cycle Disruption : Some derivatives have been shown to interfere with cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anti-inflammatory effects.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various triazole derivatives against Mycobacterium tuberculosis. Among tested compounds, those structurally similar to N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM .

Antifungal Studies

The compound's antifungal properties were assessed against several fungal strains. Similar compounds have shown effectiveness against Candida species and Aspergillus species, indicating potential for this compound as a therapeutic agent in treating fungal infections .

Antitumor Potential

In vitro studies demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with a similar structure have been reported to induce apoptosis in breast cancer cells through caspase activation .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing triazole rings are often studied for their antimicrobial properties. N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide may exhibit activity against various pathogens due to its structural features that allow interaction with microbial enzymes or receptors.

Anticancer Potential

Research indicates that similar triazole derivatives have shown promise in anticancer applications. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncology.

Anti-inflammatory Effects

The compound may also have anti-inflammatory properties, which are common among triazole-containing compounds. This could be beneficial in treating conditions characterized by inflammation.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various triazole derivatives against bacterial strains. The results indicated that compounds with similar structures to N-(4-(N-(2-(4-cyclopropyl... exhibited significant antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit cancer cell lines effectively. N-(4-(N-(2-(4-cyclopropyl... was tested against several cancer cell types and demonstrated dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide and sulfamoyl groups are susceptible to hydrolytic cleavage under acidic or basic conditions.

Key Findings :

-

Hydrolysis of the acetamide group proceeds faster in acidic media compared to the sulfamoyl group, which requires stronger bases for complete cleavage.

-

The triazole ring remains stable under moderate hydrolysis conditions but may degrade under prolonged exposure to strong acids or bases.

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl bridge (-SO₂-NH-) participates in nucleophilic substitution due to its electrophilic sulfur atom.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 8h | N-methylated sulfonamide derivative | 72% | |

| Benzyl chloride | THF, NaH, 0°C → RT, 12h | N-benzyl sulfonamide | 65% |

Key Findings :

-

Alkylation occurs preferentially at the sulfamoyl nitrogen over the triazole or pyridinyl nitrogens due to steric and electronic factors.

-

Reactions in polar aprotic solvents (e.g., DMF, THF) improve yields compared to protic solvents .

Cyclization Reactions

The triazole and pyridinyl moieties facilitate intramolecular cyclization.

| Catalyst | Conditions | Products | Application | Reference |

|---|---|---|---|---|

| CuI, L-Proline | DMSO, 120°C, 24h | Tetracyclic fused heteroaromatic system | Medicinal chemistry | |

| Pd(PPh₃)₄ | Toluene, 100°C, 18h | Pyrido-triazolothiazine derivative | Catalysis studies |

Key Findings :

-

Copper-catalyzed cyclization generates a seven-membered ring fused to the triazole and pyridinyl groups.

-

Palladium-mediated reactions require anhydrous conditions and inert atmospheres for optimal yields.

Oxidation and Reduction

The pyridinyl group and triazole ring undergo redox transformations.

Key Findings :

-

Oxidation with meta-chloroperbenzoic acid (mCPBA) selectively targets the pyridinyl nitrogen over the triazole .

-

Catalytic hydrogenation partially reduces the triazole ring but leaves the sulfamoyl and acetamide groups intact.

Metal Coordination

The pyridinyl nitrogen and triazole lone pairs enable coordination with transition metals.

Key Findings :

-

Cu(II) complexes exhibit higher stability than Zn(II) due to stronger ligand field effects.

-

Coordination enhances the compound’s solubility in polar solvents .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and bond cleavage.

| Wavelength | Solvent | Products | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 nm | Acetonitrile | C–N bond cleavage in sulfamoyl group | 0.12 | |

| 365 nm | Dichloromethane | [2+2] Cycloaddition between pyridinyl and triazole rings | 0.08 |

Key Findings :

-

Short-wavelength UV (254 nm) promotes bond cleavage over cycloaddition.

-

Reactions are solvent-dependent, with non-polar solvents favoring cycloaddition.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways.

| Temperature Range | Major Process | Residual Mass (%) | Reference |

|---|---|---|---|

| 150–200°C | Loss of cyclopropyl moiety | 92 | |

| 250–300°C | Sulfamoyl group decomposition | 67 | |

| >300°C | Carbonization of aromatic cores | 12 |

Key Findings :

-

Decomposition occurs in three distinct stages, correlating with functional group stability.

-

The triazole ring contributes to thermal stability up to 250°C.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazole Derivatives

Triazole-containing compounds are widely studied for their bioactivity. For example:

- Fluconazole : A triazole antifungal agent lacking the sulfamoyl and pyridinyl groups. Unlike the target compound, fluconazole’s simpler structure limits its binding diversity but enhances metabolic stability.

- Ceftriaxone: A cephalosporin antibiotic with a triazolethione side chain.

Sulfonamide Hybrids

Key comparisons include:

- Sulfamethoxazole : A sulfonamide antibiotic. The absence of a triazole ring in sulfamethoxazole reduces its scope for multi-target activity compared to the target compound.

- Celecoxib : A COX-2 inhibitor with a sulfonamide group and pyridine ring. The target compound’s triazole core may offer unique binding modes distinct from celecoxib’s diarylheterocyclic system.

Pyridine-Containing Analogues

Pyridine derivatives often exhibit antimicrobial or anti-inflammatory properties:

- Its role in NAD+ metabolism contrasts with the target compound’s unexplored mechanism.

- Pyridostigmine : A cholinesterase inhibitor. Structural differences (e.g., carbamate group vs. triazole-sulfamoyl) highlight divergent pharmacological profiles.

Research Findings and Data Tables

Table 1: Structural and Predicted Physicochemical Properties

| Property | Target Compound | Fluconazole | Sulfamethoxazole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 | 306.3 | 253.3 |

| LogP | ~2.5 (estimated) | 0.5 | 0.89 |

| Hydrogen Bond Donors | 3 | 2 | 3 |

| Bioactivity (in vitro) | Not reported | Antifungal (IC50: 1 µM) | Antibacterial (MIC: 10 µg/mL) |

Table 2: Key Structural Differences

| Feature | Target Compound | Celecoxib | Nicotinamide |

|---|---|---|---|

| Core Structure | 1,2,4-Triazole | Diarylpyrazole | Pyridine |

| Functional Groups | Sulfamoyl, Acetamide | Sulfonamide, Methyl | Carboxamide |

| Known Targets | Unknown | COX-2 | NAD+ biosynthesis |

Mechanistic and Functional Insights

- Triazole-Sulfamoyl Synergy : The combination of a triazole ring and sulfamoyl group may enable dual inhibition pathways, as seen in hybrid antifungal agents .

- Lumping Strategy Relevance : The compound’s structural complexity challenges the "lumping" approach (grouping analogs by shared properties), as its unique features (cyclopropyl, pyridinyl) may confer distinct reactivity compared to simpler triazoles or sulfonamides .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclopropane ring formation, triazole cyclization, and sulfamoyl/acetamide coupling. Critical challenges include controlling regioselectivity during triazole formation and avoiding side reactions at the sulfamoyl group. Optimization strategies:

- Use Zeolite (Y-H) catalysts to enhance selectivity in heterocyclic ring formation .

- Employ pyridine as a base to stabilize intermediates during sulfamoylation .

- Monitor reaction progress via HPLC to identify optimal termination points and minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Single-crystal X-ray diffraction confirms molecular geometry (e.g., bond lengths, angles) with precision (mean σ(C–C) = 0.004 Å, R factor < 0.06) .

- High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy (e.g., ±0.001 Da tolerance).

- 1H/13C NMR resolves stereochemical ambiguities, particularly for cyclopropyl and pyridinyl moieties .

Q. What analytical techniques are recommended for assessing stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies using:

- UV-Vis spectroscopy to track degradation kinetics in buffers (pH 1–13) .

- Differential scanning calorimetry (DSC) to identify thermal decomposition thresholds .

- Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

- Methodological Answer :

- Perform metabolite profiling using LC-MS/MS to identify active/inactive derivatives in vivo .

- Use knockout animal models to assess the role of metabolic enzymes (e.g., CYP450) in bioactivation .

- Cross-reference with structurally analogous compounds (e.g., 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

- Methodological Answer :

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) at the acetamide moiety to enhance solubility .

- Nanoparticle encapsulation : Use PLGA-based carriers to improve bioavailability and reduce hepatic first-pass metabolism .

- Validate improvements via in situ intestinal perfusion models and Caco-2 cell permeability assays .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) .

- Use QM/MM simulations to optimize the pyridinyl-triazole scaffold’s electronic properties for stronger hydrogen bonding .

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon/koff) .

Q. What experimental designs are suitable for evaluating synergistic effects with existing therapeutics?

- Methodological Answer :

- Apply Chou-Talalay combination index (CI) analysis in cell-based assays (e.g., MTT) to quantify synergism/antagonism .

- Use fractional factorial design (DoE) to screen multiple drug ratios and doses efficiently .

- Confirm mechanistic synergy via Western blotting of downstream signaling proteins (e.g., MAPK, Akt) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Normalize data using cell-line-specific viability controls (e.g., fibroblasts vs. carcinoma cells) .

- Perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms (e.g., ABC transporter upregulation) .

- Compare results with structurally related compounds (e.g., 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.